Propargyl-PEG3-phosphonic acid Propargyl-PEG3-phosphonic acid Propargyl-PEG3-phosphonic acid is a crosslinker containing a propargyl group and a phosphonic acid. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 1714139-62-4
VCID: VC0540325
InChI: InChI=1S/C9H17O6P/c1-2-3-13-4-5-14-6-7-15-8-9-16(10,11)12/h1H,3-9H2,(H2,10,11,12)
SMILES: C#CCOCCOCCOCCP(=O)(O)O
Molecular Formula: C9H17O6P
Molecular Weight: 252.2

Propargyl-PEG3-phosphonic acid

CAS No.: 1714139-62-4

Cat. No.: VC0540325

Molecular Formula: C9H17O6P

Molecular Weight: 252.2

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG3-phosphonic acid - 1714139-62-4

Specification

CAS No. 1714139-62-4
Molecular Formula C9H17O6P
Molecular Weight 252.2
IUPAC Name 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid
Standard InChI InChI=1S/C9H17O6P/c1-2-3-13-4-5-14-6-7-15-8-9-16(10,11)12/h1H,3-9H2,(H2,10,11,12)
Standard InChI Key OUKZOEDGARPKKQ-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCP(=O)(O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Propargyl-PEG3-phosphonic acid (CAS No.: 1714139-62-4) is characterized by its distinctive molecular architecture that incorporates three key components: a propargyl (alkyne) group, a triethylene glycol (PEG3) spacer, and a phosphonic acid moiety. These elements combine to create a multifunctional reagent with specific chemical properties:

PropertyValue
Molecular FormulaC₉H₁₇O₆P
Molecular Weight252.2 g/mol
SMILES NotationOP(O)(=O)CCOCCOCCOCC#C
Target ClassificationPROTAC Linkers
Functional GroupsAlkyne (propargyl), Phosphonic acid, PEG spacer

The compound's structure is particularly noteworthy for its terminal alkyne group, which enables copper-catalyzed click chemistry reactions, and its phosphonic acid group, which provides binding capabilities for various applications . The PEG3 spacer serves as a flexible, hydrophilic bridge that enhances the compound's solubility in aqueous environments while providing appropriate spacing between functional groups .

Biological Activity and Mechanism

Propargyl-PEG3-phosphonic acid functions primarily as a specialized PROTAC (Proteolysis-Targeting Chimera) linker in targeted protein degradation applications. PROTACs represent an innovative approach to addressing previously "undruggable" targets by inducing their selective degradation rather than mere inhibition.

The biological activity of this compound centers on its role in PROTAC molecule construction:

  • Linker Function: In PROTAC design, the compound serves as a critical connective element between two distinct ligands: one targeting an E3 ubiquitin ligase and another targeting the protein of interest for degradation .

  • Click Chemistry Capability: The propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

  • Induced Protein Degradation: When incorporated into a PROTAC molecule, this linker enables the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein. This proximity-induced interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .

The hydrophilic nature of the PEG spacer is particularly valuable in biological systems, as it increases solubility in aqueous media and improves the pharmacokinetic properties of the resulting PROTAC molecules .

Applications in Research and Drug Development

Propargyl-PEG3-phosphonic acid has several significant applications in chemical biology and medicinal chemistry:

PROTAC Development

The compound's primary application is in the synthesis of PROTAC molecules, which represent a revolutionary approach to targeted protein degradation . These bifunctional molecules recruit E3 ubiquitin ligases to proteins of interest, facilitating their ubiquitination and subsequent degradation by the proteasome. This approach offers advantages over traditional inhibition strategies, particularly for challenging targets.

Bioconjugation

The alkyne functionality makes this compound valuable for bioconjugation applications through click chemistry reactions . This allows for:

  • Attachment of targeting ligands to drug molecules

  • Labeling of proteins or antibodies

  • Creation of antibody-drug conjugates

  • Development of imaging agents

Surface Modification

The phosphonic acid group provides strong binding to metal oxide surfaces, making this compound potentially useful for surface modification applications in materials science and nanotechnology .

Comparative Analysis with Related Compounds

Several structurally similar compounds share features with Propargyl-PEG3-phosphonic acid but differ in specific functional groups or applications:

CompoundCAS NumberMolecular WeightKey DifferencesApplications
Propargyl-PEG3-phosphonic acid1714139-62-4252.2 g/molContains free phosphonic acidPROTAC linker, bioconjugation
Propargyl-PEG3-phosphonic acid ethyl ester1052678-30-4308.31 g/molContains ethyl ester instead of free acidSurface modification, bioconjugation
Propargyl phosphonic acid856998-40-8120.04 g/molLacks PEG3 spacerSimpler click chemistry applications
Propargyl-PEG3-acid1347760-82-0216.23 g/molContains carboxylic acid instead of phosphonic acidBioconjugation, linker chemistry
Azido-PEG3-phosphonic acid1964503-38-5Not specifiedContains azide instead of alkyneComplementary click chemistry partner

The selection between these compounds depends on specific application requirements, including water solubility needs, conjugation chemistry type, binding properties, and intended biological applications .

Current Research and Future Directions

Research involving Propargyl-PEG3-phosphonic acid is primarily focused on its applications in PROTAC development and bioconjugation. As the field of targeted protein degradation continues to evolve, several promising research directions are emerging:

  • Optimization of Linker Properties: Researchers are investigating how linker length, flexibility, and hydrophilicity affect PROTAC efficacy and selectivity. The PEG3 spacer in this compound offers a balance of these properties that can be fine-tuned for specific applications.

  • Novel Bioconjugation Strategies: The click chemistry capabilities of this compound are being leveraged to develop innovative bioconjugation approaches for next-generation therapeutics.

  • Structure-Activity Relationship Studies: Understanding how modifications to the basic structure of this compound affect biological activity is crucial for rational design of improved linkers.

  • Expansion into New Therapeutic Areas: As PROTAC technology advances, compounds like Propargyl-PEG3-phosphonic acid are finding applications in previously unexplored disease areas beyond oncology, including neurodegenerative and inflammatory conditions.

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